molecular formula C16H14N4 B13776253 7-Methyl-5-phenyldiazenylquinolin-8-amine CAS No. 7731-57-9

7-Methyl-5-phenyldiazenylquinolin-8-amine

Cat. No.: B13776253
CAS No.: 7731-57-9
M. Wt: 262.31 g/mol
InChI Key: VBTBAMUHGMYKSN-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyldiazenylquinolin-8-amine is a synthetic organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-phenyldiazenylquinolin-8-amine typically involves the reaction of 7-methylquinoline with diazonium salts derived from aniline derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include stannous chloride (SnCl2) and indium chloride (InCl3), which act as catalysts in the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-phenyldiazenylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) are used under acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Methyl-5-phenyldiazenylquinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenyldiazenylquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure but similar aromatic properties.

    Quinoxaline: Another nitrogen-containing heterocycle with distinct biological activities.

    Isoquinoline: An isomer of quinoline with different reactivity and applications.

Uniqueness: 7-Methyl-5-phenyldiazenylquinolin-8-amine stands out due to its unique combination of a quinoline core with an azo group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7731-57-9

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

7-methyl-5-phenyldiazenylquinolin-8-amine

InChI

InChI=1S/C16H14N4/c1-11-10-14(20-19-12-6-3-2-4-7-12)13-8-5-9-18-16(13)15(11)17/h2-10H,17H2,1H3

InChI Key

VBTBAMUHGMYKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N)N=NC3=CC=CC=C3

Origin of Product

United States

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